REACTION_SMILES
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[Al+3:20].[Br:1][c:2]1[cH:3][c:4]([CH2:10][CH2:11][C:12](=[O:13])[OH:14])[cH:5][cH:6][c:7]1[O:8][CH3:9].[Cl-:19].[Cl-:21].[Cl-:22].[OH2:23].[S:15]([Cl:16])([Cl:17])=[O:18]>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([cH:6][c:7]1[O:8][CH3:9])[C:12](=[O:14])[CH2:11][CH2:10]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(CCC(=O)O)cc1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc2c(cc1Br)CCC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |